6-Methoxypicolinoyl chloride
Overview
Description
6-Methoxypicolinoyl chloride is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of picolinic acid, where the carboxyl group is converted to an acyl chloride and the pyridine ring is methoxylated at the 6-position. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypicolinoyl chloride typically involves the chlorination of 6-methoxypicolinic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
6-Methoxypicolinic acid+SOCl2→6-Methoxypicolinoyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which is crucial for maintaining the reaction conditions and preventing side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxypicolinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 6-methoxypicolinic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Reduction: Conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
6-Methoxypicolinic Acid: Resulting from hydrolysis.
6-Methoxypicolinyl Alcohol: Produced via reduction.
Scientific Research Applications
6-Methoxypicolinoyl chloride is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: Used in the modification of biomolecules for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Industry: Employed in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 6-Methoxypicolinoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in the synthesis of amides, esters, and other derivatives, which can then interact with biological targets such as enzymes and receptors. The methoxy group at the 6-position can influence the electronic properties of the pyridine ring, affecting the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
6-Methoxypicolinic Acid: The precursor to 6-Methoxypicolinoyl chloride, differing by the presence of a carboxyl group instead of an acyl chloride.
6-Chloropicolinoyl Chloride: Similar structure but with a chlorine atom at the 6-position instead of a methoxy group.
Picolinoyl Chloride: The non-methoxylated version of this compound.
Uniqueness: this compound is unique due to the presence of the methoxy group, which can influence its reactivity and the properties of the derivatives formed from it. This makes it a valuable intermediate in the synthesis of compounds with specific electronic and steric requirements .
Properties
IUPAC Name |
6-methoxypyridine-2-carbonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-6-4-2-3-5(9-6)7(8)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDGFDNSIYDMJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.